molecular formula C13H18O B1318943 4',3,3-Trimethylbutyrophenone CAS No. 681215-86-1

4',3,3-Trimethylbutyrophenone

Cat. No.: B1318943
CAS No.: 681215-86-1
M. Wt: 190.28 g/mol
InChI Key: SNOIQCMDEUVLSY-UHFFFAOYSA-N
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Description

4’,3,3-Trimethylbutyrophenone is an organic compound with the molecular formula C13H18O and a molecular weight of 190.28 g/mol . It is a derivative of butyrophenone, characterized by the presence of three methyl groups attached to the butyrophenone structure. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4’,3,3-Trimethylbutyrophenone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-methylacetophenone with isobutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: Industrial production of 4’,3,3-Trimethylbutyrophenone often involves large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to maximize yield and purity, with continuous monitoring and adjustment of reaction parameters. The product is then purified through distillation or recrystallization to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: 4’,3,3-Trimethylbutyrophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Grignard reagents (RMgX), organolithium compounds (RLi)

Major Products Formed:

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, hydrocarbons

    Substitution: Various substituted derivatives depending on the nucleophile used

Comparison with Similar Compounds

  • 4-Methylpropiophenone
  • 3,3-Dimethylbutyrophenone
  • 4-Methylacetophenone

Comparison: 4’,3,3-Trimethylbutyrophenone is unique due to the presence of three methyl groups, which influence its chemical reactivity and physical properties. Compared to similar compounds like 4-Methylpropiophenone and 3,3-Dimethylbutyrophenone, 4’,3,3-Trimethylbutyrophenone exhibits distinct reactivity patterns in oxidation and reduction reactions . Its structural features also contribute to its specific applications in scientific research and industry .

Properties

IUPAC Name

3,3-dimethyl-1-(4-methylphenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-10-5-7-11(8-6-10)12(14)9-13(2,3)4/h5-8H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNOIQCMDEUVLSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40591346
Record name 3,3-Dimethyl-1-(4-methylphenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40591346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

681215-86-1
Record name 3,3-Dimethyl-1-(4-methylphenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40591346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a stirred solution of (±)-3,3-dimethyl-1-p-tolyl-butan-1-ol (2.15 g, 11.3 mmol) in hexane (30 mL) add manganese dioxide (2.94 g, 33.8 mmol) and heat the mixture overnight at 65° C. Cool to ambient temperature, filter the manganese salts, and concentrate in vacuo to give the desired intermediate as a colorless oil (2.2 g, 100%).
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2.15 g
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30 mL
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2.94 g
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Synthesis routes and methods III

Procedure details

Add slowly tert-butylacetyl chloride (2 g, 14.858 mmol) to an ice-cold stirred solution of aluminum trichloride (2.972 g, 22.28 mmol) in anhydrous toluene (40 mL). Stir the reaction mixture at ambient temperature overnight. Add slowly ice-cold water and extract the mixture twice with EtOAc. Dry the combined organic extracts over Na2SO4, filter and concentrate in vacuo to give the desired intermediate (2.82 g, 100%) that was used without any further purification. GC-MS m/z: 190 (M+).
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2 g
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ice
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0 (± 1) mol
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2.972 g
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40 mL
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Synthesis routes and methods IV

Procedure details

27 g of aluminum chloride and 100 ml of toluene were mixed and 25 g of t-butylacetyl chloride was added dropwise to this under ice cooling, After reaction at room temperature for 2 hours, the reaction solution was poured on ice. This was extracted with hexane, and the organic phase was rinsed with water and an aqueous sodium bicarbonate solution, dried and condensed. The crude product was purified by distillation under reduced pressure (95-96° C./2 mmHg) to obtain 32 g of 4-t-butylacetyltoluene. 20 g of 4-t-butylacetyltoluene, 19 g of sodium iodide and 13 g of triethylamine were mixed with 100 ml of acetonitrile, and 13.7 g of chlorotrimethylsilane was gradually added thereto The mixture was reacted at 60° C. for 5 hours, and left alone to be cooled. The reaction solution was poured on ice, this was extracted with diisopropyl ether, and the organic phase was rinsed with an aqueous sodium bicarbonate solution, dried and condensed. This was purified by distillation under reduced pressure (95-98° C./2 mmHg) to obtain 32 g of silylenol ether of 4-t-butylacetyltoluene. Under nitrogen flow, 23.9 g of silylenol ether and 14.8 g of dibutylsulfoxide were dissolved in 100 ml of chloroform. The solution was cooled to −30° C. or less, and to the solution, 19.1 g of trifluoroacetic anhydride was added over 30 min. After reaction at room temperature for one hour, a solution in which 30.8 g of potassium nonafluorobutane sulfonate was dissolved in acetonitrile/water was added to the reaction solution. This was extracted with chloroform, the organic phase was rinsed with distilled water until aqueous phase is neutral. The organic phase was condensed, and the crude product obtained was rinsed with hexane and then with water to precipitate a powder. This was further rinsed with hexane and water by slurry rinsing to obtain 21 g of the compound (I-39).
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27 g
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100 mL
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25 g
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